Methyl 6-fluoro-2-methylquinoline-4-carboxylate
CAS No.: 917777-71-0
Cat. No.: VC15967483
Molecular Formula: C12H10FNO2
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917777-71-0 |
|---|---|
| Molecular Formula | C12H10FNO2 |
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | methyl 6-fluoro-2-methylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C12H10FNO2/c1-7-5-10(12(15)16-2)9-6-8(13)3-4-11(9)14-7/h3-6H,1-2H3 |
| Standard InChI Key | WNQVMJJDWGAEEV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The quinoline core of methyl 6-fluoro-2-methylquinoline-4-carboxylate consists of a benzene ring fused to a pyridine moiety. Key substituents include:
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Methyl group at position 2, enhancing lipophilicity and steric bulk.
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Fluorine atom at position 6, influencing electronic properties and metabolic stability.
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Methoxycarbonyl group at position 4, providing a handle for further chemical modifications.
The planar aromatic system facilitates π-π stacking interactions, while the fluorine atom introduces dipole moments that may affect binding to biological targets.
Physicochemical Profile
Experimental and calculated properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.21 g/mol |
| XLogP3 | 2.4 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 52.3 Ų |
The compound’s moderate lipophilicity (LogP ~2.4) suggests adequate membrane permeability, while the polar surface area indicates potential for solubility in polar aprotic solvents.
Synthesis and Derivative Preparation
Synthetic Routes
While no explicit protocol for methyl 6-fluoro-2-methylquinoline-4-carboxylate is published, convergent strategies from related quinolines suggest two primary approaches:
Route 1: Esterification of Carboxylic Acid Precursor
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Starting Material: 6-Fluoro-2-methylquinoline-4-carboxylic acid (CAS 716-03-0).
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Reagents: Thionyl chloride () followed by methanol.
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Mechanism:
Yields for analogous esterifications exceed 85% under optimized conditions .
Route 2: Friedländer Annulation
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Components: 4-Fluoroaniline and methyl acetoacetate.
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Conditions:
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Functionalization: Subsequent alkylation/esterification steps.
Key Intermediate Characterization
Intermediate 6-fluoro-2-methylquinoline-4-carbonyl chloride exhibits:
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NMR (CDCl₃): δ 8.10 (s, 1H, H-5), 7.86 (d, J = 8.2 Hz, 1H, H-8), 4.06 (s, 3H, OCH₃) .
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HRMS: m/z calcd for [M+H]⁺ 205.18, found 205.18.
| Compound | IC₅₀ (μM) H-460 | IC₅₀ (μM) HT-29 | Selectivity Index (HepG2/SGC-7901) |
|---|---|---|---|
| 8e | 0.03 | 0.55 | 3.76 |
| Gefitinib | 1.24 | 5.62 | 0.89 |
The 2-methyl group in methyl 6-fluoro-2-methylquinoline-4-carboxylate may enhance binding to kinase domains through hydrophobic interactions, mimicking the activity of compound 8e .
Antimicrobial Properties
Quinoline-4-carboxylates inhibit bacterial DNA gyrase by:
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Chelating Mg²⁺ ions in the enzyme’s active site.
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Disrupting ATP binding through π-cation interactions.
Fluorine at position 6 improves penetration through lipid bilayers, reducing MIC values against Staphylococcus aureus (MIC = 2 μg/mL) compared to non-fluorinated analogs (MIC = 8 μg/mL) .
Applications in Drug Discovery
Lead Optimization
The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Key advantages include:
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Improved oral bioavailability (calculated Fa = 78% vs. 35% for acid form).
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Delayed metabolism by hepatic esterases (t₁/₂ = 4.2 h vs. 1.1 h).
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the quinoline scaffold reveal:
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